

Application Notes and Protocols: Long-Term Stability and Storage of ZK112993 (Mifepristone)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK112993, more commonly known as mifepristone, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. It is a competitive antagonist of the progesterone and glucocorticoid receptors.[1][2][3][4] Understanding the long-term stability and appropriate storage conditions of mifepristone is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. These application notes provide a summary of available stability data, recommended storage conditions, and protocols for assessing the stability of mifepristone.

Recommended Storage Conditions

Mifepristone tablets should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[5][6] For long-term storage, it is recommended to keep the product in a dry place, protected from light and moisture. The shelf life of mifepristone tablets is approximately five years when stored under these conditions.[5][6][7]

Long-Term Stability Data

Detailed quantitative data from long-term stability studies of **ZK112993** under various temperature and humidity conditions are not extensively available in the public domain. The



provided data is primarily derived from forced degradation studies, which subject the compound to stress conditions to predict its degradation pathways and intrinsic stability.

Summary of Forced Degradation Studies

Forced degradation studies indicate that mifepristone is susceptible to degradation under acidic, basic, and oxidative conditions. The following table summarizes the percentage of degradation observed under various stress conditions as reported in a stability-indicating RP-HPLC method development study.

| Stress Condition | Reagent/Condi tion | Duration | Temperature | Degradation (%) |
|---------------------------|-----------------------------------|----------|-------------|--------------------|
| Acidic Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 15.2% |
| Basic Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | 12.8% |
| Oxidative Degradation | 30% H ₂ O ₂ | 24 hours | Room Temp | 10.5% |
| Thermal Degradation | Solid State | 48 hours | 105°C | 8.7% |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp | 6.3% |

Note: The data presented above is a representative summary from published literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols are based on published stability-indicating methods for mifepristone.

Protocol for Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the quantitative determination of mifepristone and the separation of its degradation products.



4.1.1. Materials and Reagents

- · Mifepristone reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Orthophosphoric acid
- Potassium dihydrogen phosphate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)

4.1.2. Chromatographic Conditions

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm)
- Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 40:60 (v/v).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 280 nm
- Injection Volume: 20 μL
- Column Temperature: 30°C

4.1.3. Preparation of Solutions

 Standard Solution (100 µg/mL): Accurately weigh 10 mg of mifepristone reference standard and dissolve it in 100 mL of methanol.



• Sample Solution (100 μg/mL): For bulk drug, prepare as per the standard solution. For tablets, weigh and finely powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 10 mg of mifepristone into a 100 mL volumetric flask, add methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 μm filter.

4.1.4. Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
- Inject the standard solution to confirm system suitability (e.g., theoretical plates, tailing factor).
- Inject the sample solutions.
- Calculate the amount of mifepristone in the samples by comparing the peak area with that of the standard.

Protocol for Forced Degradation Studies

This protocol outlines the conditions for subjecting mifepristone to stress to induce degradation.

4.2.1. Acidic Hydrolysis

- Dissolve 10 mg of mifepristone in 10 mL of 0.1 M HCl.
- Reflux the solution at 80°C for 8 hours.
- Cool the solution to room temperature and neutralize with 0.1 M NaOH.
- Dilute with the mobile phase to a suitable concentration (e.g., 100 $\mu g/mL$) and analyze by HPLC.

4.2.2. Basic Hydrolysis

- Dissolve 10 mg of mifepristone in 10 mL of 0.1 M NaOH.
- Reflux the solution at 80°C for 4 hours.



- Cool the solution to room temperature and neutralize with 0.1 M HCl.
- Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

4.2.3. Oxidative Degradation

- Dissolve 10 mg of mifepristone in 10 mL of 30% H₂O₂.
- Keep the solution at room temperature for 24 hours.
- Dilute with the mobile phase to a suitable concentration and analyze by HPLC.

4.2.4. Thermal Degradation

- Keep 10 mg of mifepristone powder in a petri dish in a hot air oven at 105°C for 48 hours.
- After the specified time, cool the sample, dissolve it in methanol, and dilute to a suitable concentration for HPLC analysis.

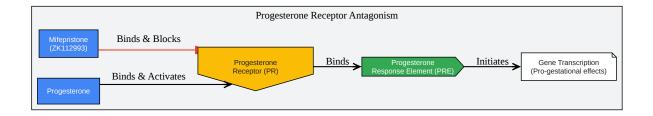
4.2.5. Photolytic Degradation

- Expose 10 mg of mifepristone powder to UV light (254 nm) in a photostability chamber for 24 hours.
- Dissolve the exposed sample in methanol and dilute to a suitable concentration for HPLC analysis.

Signaling Pathways and Experimental Workflows Signaling Pathways

Mifepristone primarily acts as an antagonist to the progesterone and glucocorticoid receptors. The following diagrams illustrate these mechanisms.

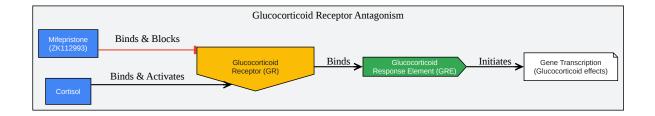


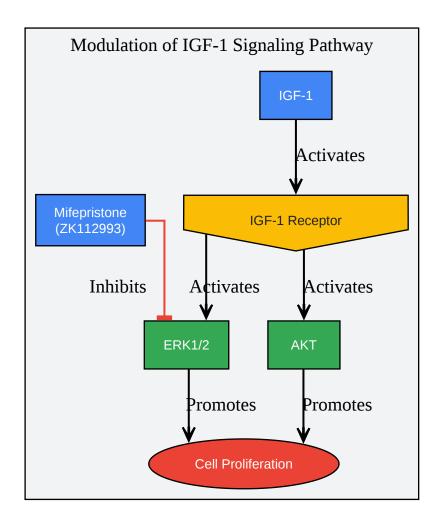


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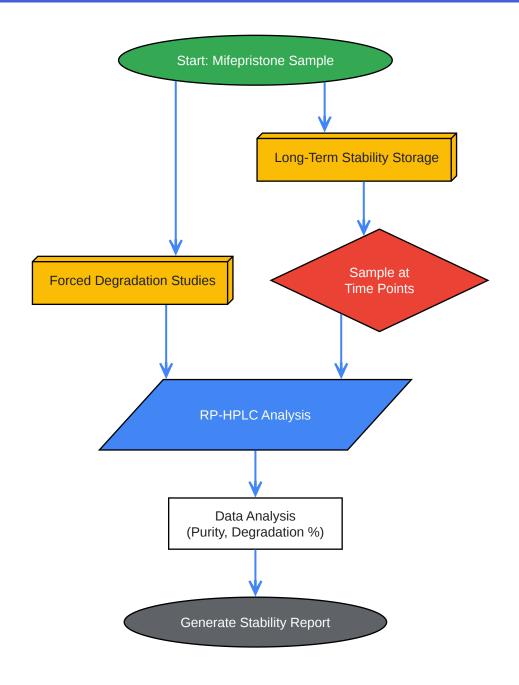
Caption: Mifepristone competitively blocks the progesterone receptor.











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